1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
CAS No.: 1223003-51-7
Cat. No.: VC7684305
Molecular Formula: C14H18F3N3O
Molecular Weight: 301.313
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1223003-51-7 |
---|---|
Molecular Formula | C14H18F3N3O |
Molecular Weight | 301.313 |
IUPAC Name | 1-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C14H18F3N3O/c1-2-13(21)20-7-5-19(6-8-20)12-4-3-10(18)9-11(12)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3 |
Standard InChI Key | PUJMAWRAZNQJRQ-UHFFFAOYSA-N |
SMILES | CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a piperazine ring linked to a 4-amino-2-(trifluoromethyl)phenyl group at the 1-position and a propan-1-one group at the 4-position. The trifluoromethyl (-CF) substituent enhances metabolic stability and lipophilicity, traits often exploited in drug design .
Molecular Characteristics
Key molecular parameters include:
The exact mass, calculated as 301.137 Da, aligns with the molecular formula, while the presence of three nitrogen atoms contributes to its basicity .
Physical Properties
Limited data exist on its physical state, but analogous piperazine derivatives exhibit melting points between 100–150°C and boiling points exceeding 300°C . The trifluoromethyl group likely reduces solubility in aqueous media, favoring organic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
Synthetic Routes
A plausible synthesis involves coupling 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine with propanoyl chloride under basic conditions. Intermediate compounds, such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 193902-87-3), may serve as protected precursors . Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid yields the free piperazine, which subsequently reacts with propanoyl chloride to form the target ketone .
Optimization Challenges
Side reactions, such as over-acylation or oxidation of the amino group, necessitate careful control of reaction stoichiometry and temperature . Chromatographic purification is often required to achieve the reported 95% purity .
Applications in Pharmaceutical Research
Biological Activity
While specific studies on this compound are scarce, structurally related piperazine derivatives exhibit affinity for serotonin and dopamine receptors, suggesting potential central nervous system (CNS) applications . The trifluoromethyl group may enhance blood-brain barrier penetration, a critical factor in CNS drug development .
Preclinical Studies
In vitro assays of similar compounds demonstrate inhibitory activity against kinases and G protein-coupled receptors (GPCRs) . For example, CHEMBL215974 (PubChem CID 44415522), a related molecule, shows nanomolar potency in kinase inhibition assays . These findings hint at possible anticancer or antipsychotic applications for the target compound .
Precaution | Guideline |
---|---|
Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
Ventilation | Use fume hoods to avoid aerosol inhalation |
Storage | Cool (<15°C), dry, and dark conditions |
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